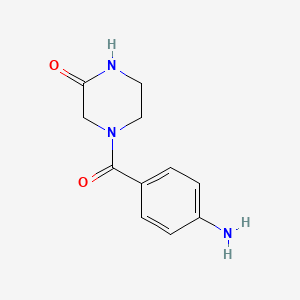

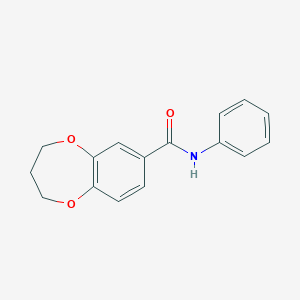

![molecular formula C17H21ClN8O2S B2702411 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898414-63-6](/img/structure/B2702411.png)

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide” is a pharmacologically active substance that has an anti-inflammatory effect . It contains a total of 58 bonds, including 33 non-H bonds, 17 multiple bonds, 12 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 secondary amide .

Molecular Structure Analysis

The molecular formula of this compound is C18H21N7O3S . It has a molecular weight of 415.477 . The structure includes a [1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl moiety, which is linked to a thioacetamide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.477 . Other physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

One study highlights the synthesis of innovative heterocycles, including triazolo[4,3-a][1,3,5]triazine derivatives, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in developing new pesticides (Fadda et al., 2017).

Antimicrobial Activities

Another study focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. The research emphasizes the creation of novel compounds from various ester ethoxycarbonylhydrazones with primary amines, showcasing their significant potential in combating microbial infections (Bektaş et al., 2007).

Anticancer and Antimicrobial Evaluation

Research into N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines has shown promising anticancer and antimicrobial activities. This indicates the compound's role in medical and pharmaceutical applications, particularly in cancer therapy (Kumar et al., 2019).

Physiological and Biochemical Impact on Plants

Investigations into s-triazines, including derivatives similar to the compound , have demonstrated their influence on various enzymes of carbohydrate and nitrogen metabolism in plants. Such studies are crucial for understanding the biochemical and physiological effects of these compounds on plant life (Wu et al., 1971).

Heterocyclic Compound Synthesis for Drug Development

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions highlight the compound's utility in drug development, particularly for creating new pharmaceutical agents with potential therapeutic applications (Mohamed, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN8O2S/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)29-9-13(27)21-11-8-10(18)6-7-12(11)28-3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWMOPKDCCRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)

![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)

![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)